

therapeutic potential of fluorinated quinoline methanol derivatives

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Compound of Interest

Compound Name: (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol

CAS No.: 73241-14-2

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The Fluorinated Quinoline Methanol Scaffold: Therapeutic Horizons Beyond Malaria

Executive Summary

The 4-quinoline methanol scaffold, particularly when fortified with trifluoromethyl (-CF₃) groups at the 2- and 8-positions, represents a privileged structure in medicinal chemistry. Historically anchored by Mefloquine (Lariam), this chemical architecture is currently undergoing a renaissance. No longer viewed solely as an antimalarial, recent data positions these derivatives as potent agents against multidrug-resistant (MDR) cancers, tuberculosis, and Gram-positive superbugs. This technical guide dissects the structure-activity relationships (SAR), synthetic pathways, and emerging therapeutic mechanisms of fluorinated quinoline methanols, providing a roadmap for their optimization in modern drug discovery.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacophore of fluorinated quinoline methanols relies on a delicate balance between lipophilicity and electronic density. The core structure consists of a quinoline ring system substituted with a secondary alcohol and an amine-containing side chain.

The Fluorine Effect

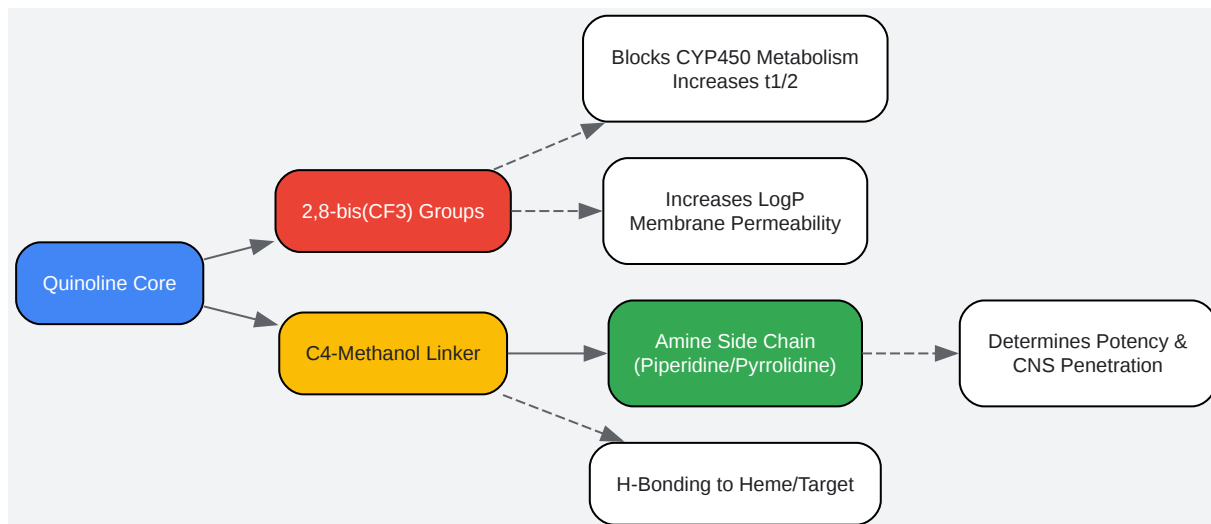
The strategic placement of fluorine atoms, specifically the 2,8-bis(trifluoromethyl) motif, is not merely for potency but for metabolic survival.

- **Metabolic Blockade:** The -CF₃ groups block the cytochrome P450-mediated hydroxylation at the electron-deficient 2- and 8-positions, significantly extending the plasma half-life ().
- **Lipophilicity Modulation:** These groups increase the partition coefficient (LogP), facilitating passive transport across the blood-brain barrier (BBB) and parasite membranes. However, this also contributes to the CNS accumulation associated with neurotoxicity.

The Methanol Linker

The C4-methanol group serves as a critical "hinge" region.

- **Chirality:** The carbon is a chiral center; biological activity often differs between enantiomers (erythro vs. threo), though mefloquine is administered as a racemate.
- **Hydrogen Bonding:** The hydroxyl group acts as a hydrogen bond donor, essential for binding to the heme iron in Plasmodium or lysosomal targets in cancer cells.



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Figure 1: Structural dissection of the 2,8-bis(trifluoromethyl)-4-quinoline methanol scaffold highlighting functional roles.

Therapeutic Vectors & Mechanisms of Action[1]

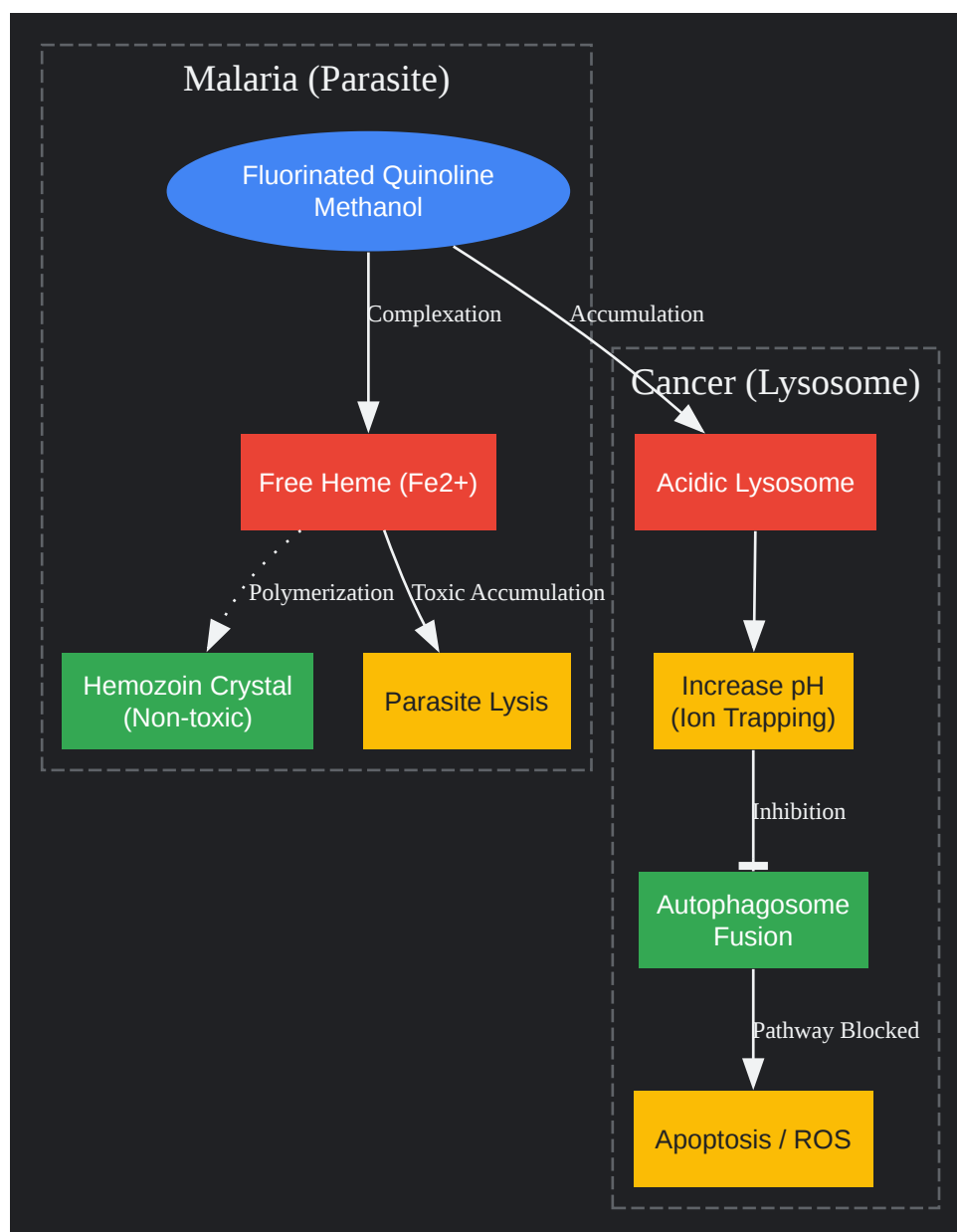
A. Infectious Diseases: Malaria & Tuberculosis[2]

- Malaria: The classical mechanism involves the inhibition of hemozoin formation. The drug binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion, preventing its detoxification into hemozoin crystals. The accumulation of toxic free heme lyses the parasite.
- Tuberculosis: Recent derivatives show promise against *Mycobacterium tuberculosis*. [1] Unlike fluoroquinolones (which target DNA gyrase), quinoline methanols appear to disrupt the proton motive force (PMF) of the mycobacterial membrane and inhibit ATP synthesis [1].

B. Oncology: The Autophagy-Lysosome Axis

Fluorinated quinoline methanols have emerged as potent autophagy inhibitors.

- Lysosomotropism: Due to their lipophilic weak base nature, these compounds become trapped in acidic lysosomes (ion trapping).
- Mechanism: This accumulation raises lysosomal pH, inhibiting cathepsins and preventing the fusion of autophagosomes with lysosomes. In autophagy-dependent cancers (e.g., Triple-Negative Breast Cancer, TNBC), this blockade triggers apoptosis and ROS-mediated cell death [2].
- MDR Reversal: They inhibit P-glycoprotein (P-gp) efflux pumps, re-sensitizing resistant tumors to chemotherapy (e.g., Doxorubicin).



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Figure 2: Dual mechanism of action: Heme detoxification blockade in parasites vs. Lysosomal disruption in cancer cells.

Experimental Protocols

Protocol A: Synthesis of 2,8-bis(trifluoromethyl)-4-quinoline Methanol Intermediate

Objective: Synthesis of the key ketone intermediate via a one-pot condensation, followed by reduction.

- Reagents: 2-(Trifluoromethyl)aniline, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric acid (PPA), Sodium Borohydride (NaBH₄).
- Equipment: High-temperature oil bath, overhead stirrer (viscous reaction), rotary evaporator.

Step-by-Step Methodology:

- Condensation (Conrad-Limpach type):
 - In a round-bottom flask, mix 2-(trifluoromethyl)aniline (1.0 eq) with ethyl 4,4,4-trifluoroacetoacetate (1.2 eq).
 - Add Polyphosphoric acid (PPA) (approx. 5-10g per gram of reactant) as both solvent and catalyst.
 - Critical Step: Heat to 140°C for 4 hours. The mixture will become a viscous, dark syrup.
Note: PPA requires high shear stirring.
 - Cool to 80°C and carefully pour onto crushed ice/water with vigorous stirring to precipitate the 4-hydroxyquinoline intermediate.
 - Filter, wash with water, and dry.
- Halogenation (Activation):

- Reflux the 4-hydroxy intermediate in POCl₃ (Phosphorus oxychloride) for 3 hours to yield the 4-chloro derivative.
- Lithiation & Formylation (Alternative to Picolyl route):
 - Note: For methanol derivatives, we often add the side chain via lithiation or Grignard.
 - Dissolve 4-bromo-2,8-bis(trifluoromethyl)quinoline in dry THF at -78°C.
 - Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
 - Add the appropriate aldehyde (e.g., pyridine-2-carboxaldehyde) or ketone.
 - Warm to RT and quench with NH₄Cl.
- Reduction (If starting from Ketone):
 - Dissolve the ketone intermediate in Methanol.
 - Add NaBH₄ (2.0 eq) at 0°C. Stir for 2 hours.
 - Evaporate solvent, extract with DCM, and recrystallize from Ethanol/Hexane.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values of derivatives against cancer cell lines (e.g., MDA-MB-231).

- Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Dissolve quinoline derivatives in DMSO (Stock 10mM). Prepare serial dilutions in media (Final DMSO < 0.5%). Add to wells.
- Incubation: Incubate for 48 or 72 hours.
- MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate 4h.
- Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

- Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary: Comparative Potency

Compound Class	Target Organism/Cell	Primary Target	Typical IC50 / MIC	Key Modification
Mefloquine	P. falciparum	Heme Polymerization	5–20 nM	Parent Scaffold
MQ-Derivative A	M. tuberculosis	ATP Synthase / PMF	2–5 µg/mL	Piperidine Oxazolidine
MQ-Derivative B	TNBC (Breast Cancer)	Lysosome/Autophagy	2–5 µM	Addition of Hydrazine/Hydrazone
MQ-Derivative C	S. aureus (MRSA)	Membrane Integrity	1–3 µg/mL	C4-Sidechain Hydrophobicity

Toxicology & Safety Considerations

The clinical limitation of this scaffold is neuropsychiatric toxicity (anxiety, hallucinations).

- Mechanism: Mefloquine blocks Connexin-36 (Cx36) gap junctions and interacts with GABA-A receptors.
- Mitigation Strategy: New generation derivatives aim to reduce BBB permeability (by increasing polar surface area) or increase selectivity for the parasite/tumor target over CNS channels.

References

- Mefloquine and its derivatives: A review of their therapeutic potential. Journal of Medicinal Chemistry. [Link](#)
- Repurposing Mefloquine for Cancer Therapy: Autophagy Inhibition. Cancer Research. [Link](#)

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